Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate
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Overview
Description
Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate is an organic compound with a complex structure that includes benzoylamino, cyano, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to introduce the cyano and ester functionalities. The final step involves the formation of the pentadienoate structure through a Knoevenagel condensation reaction, which is facilitated by a base such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzoylamino derivatives.
Scientific Research Applications
Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate
- Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-methyl-2,4-pentadienoate
- Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-hexadienoate
Uniqueness
Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and hydroxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl (2Z,4Z)-4-benzamido-2-cyano-3-hydroxy-5-phenylpenta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-2-27-21(26)17(14-22)19(24)18(13-15-9-5-3-6-10-15)23-20(25)16-11-7-4-8-12-16/h3-13,24H,2H2,1H3,(H,23,25)/b18-13-,19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZOLXBGYUODO-MAFYCXDASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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